molecular formula H14K3O11P B1591833 Potassium phosphate, tribasic, heptahydrate CAS No. 22763-02-6

Potassium phosphate, tribasic, heptahydrate

Cat. No.: B1591833
CAS No.: 22763-02-6
M. Wt: 338.37 g/mol
InChI Key: CBNBGETWKBUTEL-UHFFFAOYSA-K
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Description

Potassium phosphate, tribasic, heptahydrate is a water-soluble salt with the chemical formula K₃PO₄·7H₂OThis compound appears as a white, deliquescent powder and is highly soluble in water but insoluble in ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium phosphate, tribasic, heptahydrate is typically synthesized through the neutralization of phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The balanced chemical equation for this reaction is:

H3PO4+3KOHK3PO4+3H2OH₃PO₄ + 3KOH → K₃PO₄ + 3H₂O H3​PO4​+3KOH→K3​PO4​+3H2​O

The resulting product is then crystallized to obtain the heptahydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves the complete neutralization of phosphoric acid with potassium hydroxide, followed by evaporation and crystallization to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Potassium phosphate, tribasic, heptahydrate undergoes various types of chemical reactions, including:

    Oxidation and Reduction: It can act as a base in redox reactions.

    Substitution: It is used as a base in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Potassium phosphate, tribasic, heptahydrate exerts its effects primarily through its strong basicity. It acts as a proton acceptor in various chemical reactions, facilitating deprotonation and nucleophilic substitution processes. Additionally, it plays a role in buffering acid-base equilibrium and influencing calcium levels .

Comparison with Similar Compounds

Similar Compounds

  • Monopotassium Phosphate (KH₂PO₄)
  • Dipotassium Phosphate (K₂HPO₄)
  • Trisodium Phosphate (Na₃PO₄)
  • Triammonium Phosphate ((NH₄)₃PO₄)

Uniqueness

Potassium phosphate, tribasic, heptahydrate is unique due to its high solubility in water, strong basicity, and ability to act as a non-nucleophilic base in organic synthesis. Unlike its sodium and ammonium counterparts, it is more commonly used in applications requiring a strong, non-nucleophilic base .

Properties

IUPAC Name

tripotassium;phosphate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3K.H3O4P.7H2O/c;;;1-5(2,3)4;;;;;;;/h;;;(H3,1,2,3,4);7*1H2/q3*+1;;;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNBGETWKBUTEL-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H14K3O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177308
Record name Potassium phosphate, tribasic, heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22763-02-6
Record name Potassium phosphate, tribasic, heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022763026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium phosphate, tribasic, heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, tripotassium salt, heptahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PHOSPHATE, TRIBASIC, HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3228N20RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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